molecular formula C17H26N2O3S B4656267 2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

Cat. No. B4656267
M. Wt: 338.5 g/mol
InChI Key: LJTVRWXTQHXOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as TAK-659 and is used in scientific research for its potential therapeutic applications. In

Mechanism of Action

TAK-659 binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to be effective in inducing apoptosis in B-cells in vitro and in vivo. It has also been shown to inhibit the growth of B-cell malignancies such as CLL and MCL in preclinical studies. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, one limitation of TAK-659 is its potential off-target effects. It is important to carefully design experiments to control for these effects and to use appropriate controls.

Future Directions

There are several future directions for the study of TAK-659. One direction is the development of TAK-659 as a therapeutic agent for the treatment of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with CLL and MCL. Another direction is the study of the role of BTK in other diseases, such as autoimmune diseases and inflammatory disorders. TAK-659 may be a useful tool for studying these diseases and developing new therapies. Finally, the development of new BTK inhibitors with improved potency and selectivity is an area of active research.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

IUPAC Name

2,2-dimethyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-6-5-11-19(12-13)23(21,22)15-9-7-14(8-10-15)18-16(20)17(2,3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTVRWXTQHXOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Reactant of Route 4
Reactant of Route 4
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Reactant of Route 5
Reactant of Route 5
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Reactant of Route 6
Reactant of Route 6
2,2-dimethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.